methyl 2,6-difluoro-3-formylbenzoate

Overview

Description

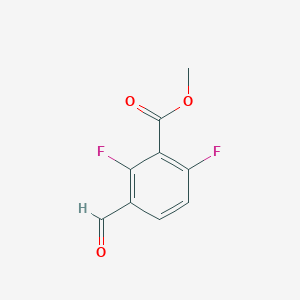

Methyl 2,6-difluoro-3-formylbenzoate is a fluorinated aromatic ester . It has a molecular formula of C9H6F2O3 and an average mass of 200.139 Da . It is a solid at room temperature .

Synthesis Analysis

Methyl 2,6-difluoro-3-formylbenzoate can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol . A detailed synthesis process can be found in the paper titled "Covalent Modification of the JH2 Domain of Janus Kinase 2 (JAK2)" .Molecular Structure Analysis

The molecular structure of methyl 2,6-difluoro-3-formylbenzoate can be analyzed using its InChI code: 1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 . More detailed structural analysis can be found in the paper titled "Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications" .Physical And Chemical Properties Analysis

Methyl 2,6-difluoro-3-formylbenzoate is a solid at room temperature . It has a molecular weight of 200.14 . More detailed physical and chemical properties can be found in the safety data sheet .Scientific Research Applications

Catalytic Asymmetric Synthesis

Highly enantioselective synthesis methods have been developed using catalytic asymmetric processes. For instance, a catalytic asymmetric intramolecular cascade process utilizing chiral phosphoric acid has enabled the efficient preparation of chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones, showcasing a general strategy toward various methyl 2-formylbenzoates (Yuwei He et al., 2014).

Multicomponent Reactions

Multicomponent reactions (MCRs) involving methyl 2-formylbenzoate have led to the synthesis of complex and potentially biologically active scaffolds, indicating its utility in rapid and efficient organic synthesis methodologies (J. Lei et al., 2016).

Synthesis of Fluorinated Stereogenic Centers

In the context of creating fluorinated quaternary stereogenic centers, the first asymmetric catalytic aldol-cyclization reaction of detrifluoroacetylatively generated enolates with methyl 2-formylbenzoate has been reported. This showcases the compound's versatility in synthesizing α,α-dialkyl/cyclo-alkyl-β-ketoesters with notable yields and selectivities (Wanxing Sha et al., 2016).

Imaging and Diagnostic Applications

Methyl 2,6-difluoro-3-formylbenzoate derivatives have been explored as potential PET imaging agents for cancer diagnostics, highlighting its role in the development of new radiotracers for imaging applications. A notable example includes the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide for imaging B-Raf(V600E) in cancers (Min Wang et al., 2013).

Fluorescent Chemodosimeters

The compound has been employed in the development of fluorescent chemodosimeters for selective imaging of hydrogen sulfide in living cells. This application underscores its potential in analytical chemistry for biological and environmental monitoring (Caiyun Liu et al., 2014).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by Methyl 2,6-Difluoro-5-formylbenzoate are currently unknown . The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Methyl 2,6-Difluoro-5-formylbenzoate interacts with its targets and exerts its effects . .

properties

IUPAC Name |

methyl 2,6-difluoro-3-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLHBPPESIWFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601226908 | |

| Record name | Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-Difluoro-5-formylbenzoate | |

CAS RN |

1993479-30-3 | |

| Record name | Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1993479-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/no-structure.png)